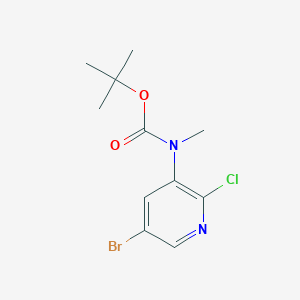

Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

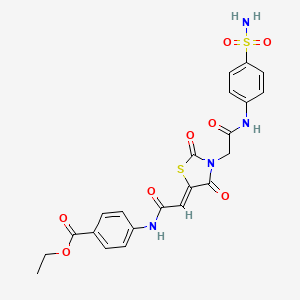

Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate is a chemical compound with the molecular formula C10H12BrClN2O2 . It is used in various chemical reactions and has several properties that make it a valuable compound in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C10H12BrClN2O2. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 3rd position by a carbamate group and at the 5th and 2nd positions by bromine and chlorine atoms, respectively .Physical And Chemical Properties Analysis

This compound has a molecular weight of 307.57 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Oxidation and Degradation Studies

- Oxidation of Methyl tert-Butyl Ether (MTBE) by Ozonation : A study explored the oxidation of MTBE by conventional ozonation and advanced oxidation processes, identifying major degradation products and measuring the rate constants for these reactions. This research could provide insights into the oxidative behaviors of similar tert-butyl and carbamate compounds (Acero et al., 2001).

Synthetic Applications

- Synthesis of 2-Amido Substituted Furan : Research on the preparation and Diels-Alder reaction of a 2-amido substituted furan, involving tert-butyl carbamates, highlights synthetic routes that may be applicable or adaptable to similar compounds (Padwa et al., 2003).

Metabolism and Toxicity Studies

- Metabolism of tert-Butylphenyl Carbamates in Insects and Mice : A study focused on the metabolism of 3,5-di-tert-butylphenyl N-methylcarbamate, providing insights into how tert-butyl carbamates are metabolized and could potentially inform research on similar compounds (Douch & Smith, 1971).

Structural and Crystallography Studies

- Isomorphous Crystal Structures Involving Carbamates : Research into the crystal structures of tert-butyl carbamate derivatives offers insights into the structural characteristics of such compounds, which could be relevant for understanding the physical and chemical properties of related molecules (Baillargeon et al., 2017).

Environmental Impact and Phytoremediation

- Uptake, Metabolism, and Toxicity of MTBE in Weeping Willows : This study investigates the phytoremediation potential for MTBE, providing a basis for understanding how tert-butyl compounds interact with plants and their potential for environmental cleanup (Yu & Gu, 2006).

Green Chemistry Applications

- Oxidation Reactions under Solvent-Free Conditions : Research introducing a green catalytic system for the oxidation of benzylic methylenes and primary amines highlights environmentally friendly approaches to chemical transformations that may apply to similar tert-butyl and carbamate compounds (Zhang et al., 2009).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If swallowed, it is advised to call a poison center or doctor if you feel unwell .

properties

IUPAC Name |

tert-butyl N-(5-bromo-2-chloropyridin-3-yl)-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)15(4)8-5-7(12)6-14-9(8)13/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGGKOOUAKEJKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=C(N=CC(=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(5-bromo-2-chloropyridin-3-YL)-N-methylcarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]butane-1-sulfonamide](/img/structure/B2728484.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2728485.png)

![5-[(3,4-Dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728486.png)

methanone](/img/structure/B2728488.png)

![N-(2,3-dimethylcyclohexyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2728489.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2728492.png)

![N-(3-methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2728495.png)